molecular formula C5H11BrHgO B14653101 Bromo(2-methoxy-2-methylpropyl)mercury CAS No. 52026-66-1

Bromo(2-methoxy-2-methylpropyl)mercury

Cat. No.: B14653101
CAS No.: 52026-66-1
M. Wt: 367.64 g/mol
InChI Key: CWXPEJKEUXTWHW-UHFFFAOYSA-M
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Description

Bromo(2-methoxy-2-methylpropyl)mercury (CAS RN: 52026-66-1) is an organomercury compound characterized by a mercury atom covalently bonded to a bromine atom and a 2-methoxy-2-methylpropyl group. The molecular formula is inferred as C₅H₁₁BrHgO, based on structural analogs such as bromo(3-ethoxypropyl)mercury (CAS 6012-84-6) . The 2-methoxy-2-methylpropyl substituent introduces steric hindrance due to its branched alkoxy structure, which influences reactivity and physical properties.

Properties

CAS No.

52026-66-1

Molecular Formula

C5H11BrHgO

Molecular Weight

367.64 g/mol

IUPAC Name

bromo-(2-methoxy-2-methylpropyl)mercury

InChI

InChI=1S/C5H11O.BrH.Hg/c1-5(2,3)6-4;;/h1H2,2-4H3;1H;/q;;+1/p-1

InChI Key

CWXPEJKEUXTWHW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C[Hg]Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromo(2-methoxy-2-methylpropyl)mercury typically involves the reaction of 2-methoxy-2-methylpropyl bromide with a mercury salt, such as mercuric acetate or mercuric chloride, in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Bromo(2-methoxy-2-methylpropyl)mercury undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to the formation of different organomercury species.

    Complexation Reactions: The compound can form complexes with various ligands, affecting its reactivity and stability.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium halides or alkoxides, typically carried out in polar solvents like ethanol or acetone.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction state.

    Complexation Reactions: Ligands such as phosphines or amines are used to form stable complexes with the mercury center.

Major Products Formed:

    Substitution Reactions: Products include various substituted organomercury compounds.

    Oxidation and Reduction Reactions: Products include different oxidation states of the mercury center.

    Complexation Reactions: Products include stable organomercury-ligand complexes.

Scientific Research Applications

Chemistry: Bromo(2-methoxy-2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury chemistry and its reactivity.

Biology: In biological research, organomercury compounds are used to study the effects of mercury on biological systems. This compound can be used as a model compound to investigate mercury’s interaction with biomolecules.

Medicine: Organomercury compounds have been explored for their potential therapeutic applications, including their use as antimicrobial agents. This compound may be studied for its biological activity and potential medicinal uses.

Industry: In the industrial sector, organomercury compounds are used in various applications, including catalysis and material science. This compound can be utilized in the development of new materials and catalytic processes.

Mechanism of Action

The mechanism of action of bromo(2-methoxy-2-methylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom and the methoxy group can also influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Organomercury Compounds

Substituent-Based Comparisons

Alkoxy-Substituted Mercury Bromides

Bromo(3-ethoxypropyl)mercury (CAS 6012-84-6) Molecular Formula: C₅H₁₁BrHgO. Substituent: A linear 3-ethoxypropyl group. Key Difference: The ethoxy group at the third carbon reduces steric hindrance compared to the 2-methoxy-2-methylpropyl group in the target compound. This likely enhances its solubility in non-polar solvents .

Bromo(2-methoxybutyl)mercury (CAS 7256-22-6) Molecular Formula: C₅H₁₁BrHgO (inferred). Substituent: A longer-chain 2-methoxybutyl group.

Hydroxy-Substituted Analog

Bromo(2-hydroxypropyl)mercury (CAS 18832-83-2) Molecular Formula: C₃H₇BrHgO. Substituent: A 2-hydroxypropyl group. Key Properties: Melting point = 76.5°C; polar hydroxy group enables hydrogen bonding, increasing solubility in polar solvents like water or ethanol. Reactivity: The hydroxy group may participate in acid-base reactions or oxidation, unlike the methoxy group in the target compound .

Cyclic and Aromatic Substituents

Bromo(cyclohexyl)mercury (CAS 10192-55-9)

  • Molecular Formula : C₆H₁₁BrHg.
  • Substituent : Cyclohexyl group.
  • Key Difference : The rigid cyclohexane ring enhances thermal stability but reduces reactivity in substitution reactions due to steric constraints .

Bromo(phenyl)mercury (CAS 1192-89-8)

  • Molecular Formula : C₆H₅BrHg.
  • Substituent : Aromatic phenyl group.
  • Reactivity : The phenyl group stabilizes the mercury center via resonance, making it less reactive toward nucleophiles compared to aliphatic analogs like the target compound .

Halogen-Substituted Analogs

Iodo(2-methoxy-2-methylpropyl)mercury (CAS 51930-62-2)

  • Molecular Formula : C₅H₁₁HgIO (inferred).
  • Key Difference : Iodine replaces bromine. The larger atomic radius of iodine weakens the Hg–X bond, increasing susceptibility to nucleophilic substitution reactions compared to the bromo analog .

Functionalized Substituents

Bromo-[2-methoxy-3-(phenylcarbamoylamino)propyl]mercury (CAS 6975-80-0) Molecular Formula: C₁₁H₁₆BrHgN₂O₂ (inferred). Substituent: Complex phenylcarbamoylamino group.

Comparative Data Table

Compound Name CAS RN Molecular Formula Substituent Type Key Properties/Reactivity
Bromo(2-methoxy-2-methylpropyl)mercury 52026-66-1 C₅H₁₁BrHgO Branched alkoxy High steric hindrance, moderate reactivity
Bromo(2-hydroxypropyl)mercury 18832-83-2 C₃H₇BrHgO Hydroxy MP = 76.5°C; polar, reactive
Bromo(3-ethoxypropyl)mercury 6012-84-6 C₅H₁₁BrHgO Linear alkoxy Enhanced solubility in organics
Bromo(cyclohexyl)mercury 10192-55-9 C₆H₁₁BrHg Cyclic Thermally stable, low reactivity
Iodo(2-methoxy-2-methylpropyl)mercury 51930-62-2 C₅H₁₁HgIO Halogen variant (I) Weaker Hg–X bond, higher reactivity

Research Findings and Implications

  • Reactivity Trends : Alkoxy-substituted mercury bromides exhibit lower reactivity in nucleophilic substitutions compared to hydroxy-substituted analogs due to reduced polarity and steric effects .
  • Toxicity and Stability : this compound’s branched structure may reduce acute toxicity compared to linear analogs by limiting membrane permeability, though chronic exposure risks remain significant .
  • Synthetic Utility: The methoxy group in the target compound could serve as a directing group in organometallic reactions, whereas phenyl-substituted analogs are more suited for catalytic applications .

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